molecular formula C17H13ClFN3O2S B2460247 6-chloro-N-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide CAS No. 1356574-21-4

6-chloro-N-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide

Cat. No.: B2460247
CAS No.: 1356574-21-4
M. Wt: 377.82
InChI Key: BDJVXBWJLPCDAV-UHFFFAOYSA-N
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Description

6-chloro-N-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of chloro, fluoro, and pyridine groups in its structure suggests potential biological activity and utility in various chemical reactions.

Properties

IUPAC Name

6-chloro-N-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2S/c18-17-8-7-16(11-21-17)25(23,24)22(12-13-2-1-9-20-10-13)15-5-3-14(19)4-6-15/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJVXBWJLPCDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One possible route could be:

    Nitration: Introduction of a nitro group into the pyridine ring.

    Reduction: Reduction of the nitro group to an amine.

    Sulfonation: Introduction of the sulfonamide group.

    Halogenation: Introduction of chloro and fluoro groups.

Industrial Production Methods

Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include:

  • Use of catalysts to speed up reactions.
  • Controlled temperature and pressure conditions.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: Halogen atoms (chloro and fluoro) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

  • Oxidation products may include pyridine N-oxides.
  • Reduction products could involve amines or alcohols.
  • Substitution products depend on the nucleophile used.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of more complex molecules.

Biology

  • Potential antimicrobial agent due to the sulfonamide group.
  • May exhibit activity against certain bacterial strains.

Medicine

  • Investigated for potential therapeutic applications.
  • Could be a lead compound for drug development.

Industry

  • Used in the production of dyes and pigments.
  • Potential applications in material science.

Mechanism of Action

The mechanism of action for 6-chloro-N-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide likely involves:

    Molecular Targets: Enzymes or proteins that interact with the sulfonamide group.

    Pathways: Inhibition of bacterial enzyme activity, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for bacterial infections.

Uniqueness

  • The presence of chloro and fluoro groups may enhance its biological activity.
  • The pyridine ring could provide additional binding interactions with molecular targets.

This outline provides a comprehensive overview of the compound based on general knowledge of similar compounds. For more specific details, further research and experimental data would be required.

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